molecular formula C15H20BClO2 B13536228 2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13536228
M. Wt: 278.6 g/mol
InChI Key: GGZDAJIXTUNNRK-UHFFFAOYSA-N
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Description

2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a cyclopropane ring fused to a 3-chlorophenyl group. This structure combines the electronic effects of the chlorine substituent with the steric and conformational constraints of the cyclopropane ring.

Properties

Molecular Formula

C15H20BClO2

Molecular Weight

278.6 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-6-5-7-11(17)8-10/h5-8,12-13H,9H2,1-4H3

InChI Key

GGZDAJIXTUNNRK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chlorophenylcyclopropyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura coupling reactions. It can also participate in other cross-coupling reactions, such as Negishi and Stille couplings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets are typically aryl halides or vinyl halides, and the pathways involve palladium-catalyzed cross-coupling mechanisms.

Comparison with Similar Compounds

Structural and Electronic Variations

Aromatic Substituents
  • 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

    • Structure : Two chlorine atoms at the 3- and 5-positions enhance electron-withdrawing effects, increasing electrophilicity at the boron center.
    • Applications : Useful in Suzuki-Miyaura couplings for synthesizing polychlorinated biaryls.
    • Data : Molecular weight = 273.97 g/mol; $ ^1H $-NMR (CDCl$ _3 $): δ 6.56 (s, 1H), 3.91 (s, 6H), 1.45 (s, 12H) .
  • 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

    • Structure : Fluorine’s high electronegativity stabilizes the boron center via inductive effects but reduces steric bulk compared to chlorine.
    • Reactivity : Faster oxidative stability but lower reactivity in coupling reactions compared to chloro derivatives .
Heterocyclic and Aliphatic Substituents
  • 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

    • Structure : Thiophene ring introduces sulfur-based conjugation, altering electronic properties.
    • Applications : Used in synthesizing thiophene-containing polymers.
    • Data : Molecular weight = 244.55 g/mol; SMILES = CC1(C)OB(OC1(C)C)c1cscc1Cl .
  • 4,4,5,5-Tetramethyl-2-(3-(perfluorophenyl)propyl)-1,3,2-dioxaborolane ()

    • Structure : Perfluorophenyl group provides extreme electron deficiency, enhancing boron’s Lewis acidity.
    • Reactivity : High reactivity in fluorophilic reactions but prone to hydrolysis .
Cyclopropane-Containing Analogues
  • 2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

    • Structure : Cyclopropyl group at the 4-position introduces torsional strain and steric hindrance.
    • Data : Molecular weight = 278.58 g/mol; SMILES = Clc1cc(ccc1B1OC(C(O1)(C)C)(C)C)C1CC1 .
  • 2-[1-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

    • Structure : Ethyl linker between cyclopropane and phenyl reduces strain but increases flexibility.
    • Applications : Intermediate in medicinal chemistry for constrained analogs .

Comparative Reactivity and Stability

Compound Substituent Type Molecular Weight (g/mol) Key Reactivity Notes Stability in Air/Water
Target Compound 3-Chlorophenyl + cyclopropane Not explicitly reported Moderate steric hindrance; balanced electrophilicity Likely stable under inert conditions
2-(3,5-Dichlorophenyl)-... () Dichlorophenyl 273.97 High electrophilicity; prone to hydrolysis Sensitive to moisture
2-(4-Fluorophenyl)-... () Fluorophenyl 206.04 Enhanced oxidative stability Stable; slow hydrolysis
2-(4-Chlorothiophen-3-yl)-... () Chlorothiophene 244.55 Conjugation with sulfur increases stability Moderate stability

Spectroscopic Comparisons

  • Boron NMR Shifts :

    • Chlorophenyl derivatives typically show $ ^{11}B $-NMR shifts between 28–32 ppm due to moderate electron withdrawal .
    • Fluorophenyl analogs exhibit slightly upfield shifts (~26–28 ppm) due to fluorine’s inductive effects .
    • Perfluorophenyl derivatives show extreme downfield shifts (>35 ppm) indicative of high Lewis acidity .
  • $ ^1H $-NMR Profiles :

    • Cyclopropane protons in the target compound resonate as multiplets near δ 1.5–2.5 ppm, while methyl groups on the dioxaborolane ring appear as singlets at δ 1.2–1.5 ppm .

Biological Activity

2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2087479-68-1) is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21_{21}H24_{24}BClO2_{2}
Molecular Weight354.7 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with biological targets through boron coordination. Boron compounds are known to influence enzyme activities and cellular signaling pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other boron-containing compounds.
  • Antimicrobial Activity : Some studies indicate potential antimicrobial properties against various microorganisms.

Antimicrobial Activity

Research has indicated that derivatives of boron compounds exhibit varying degrees of antimicrobial activity. For instance, a study on related compounds demonstrated effectiveness against fungal strains and certain bacteria.

Case Study : A comparative study on the efficacy of different boron compounds showed that modifications in the cyclopropyl group significantly influenced antimicrobial potency. The compound was tested against common pathogens and exhibited promising results.

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines.

Table 1: Cytotoxicity Results Against Various Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54912

These results indicate that the compound's structural features may enhance its ability to disrupt cellular processes in tumor cells.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that utilize cyclopropane derivatives and boron reagents. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized product.

Future Directions

Further research is needed to explore:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
  • In Vivo Studies : Evaluating the therapeutic potential through animal models to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what key parameters must be controlled during synthesis?

Answer: The compound is typically synthesized via a multi-step process:

Cyclopropane Introduction : A cyclopropane ring is formed on the 3-chlorophenyl precursor using methods like Simmons-Smith cyclopropanation or transition-metal-catalyzed cross-coupling .

Boron Incorporation : The dioxaborolane group is introduced via Suzuki-Miyaura coupling or direct boronation using pinacol borane under inert conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is used to isolate the product.
Critical Parameters :

  • Moisture Control : Boronates are hygroscopic; reactions must be performed under nitrogen/argon.
  • Temperature : Cyclopropanation often requires low temperatures (−78°C to 0°C) to minimize side reactions .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the cyclopropane geometry (e.g., characteristic splitting patterns for cyclopropyl protons) and boron environment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]+^+ at m/z 278.58) .
  • Elemental Analysis : Matches calculated values for C, H, and B (±0.3% tolerance) .
  • Purity Assessment : GC or HPLC with UV detection (≥95% purity) ensures minimal impurities .

Q. What are the primary applications of this compound in academic research?

Answer:

  • Cross-Coupling Reactions : Acts as a boronic ester intermediate in Suzuki-Miyaura couplings to introduce the 3-chlorophenylcyclopropyl moiety into biaryl systems .
  • Medicinal Chemistry : Used to synthesize analogs for structure-activity relationship (SAR) studies targeting kinase inhibitors or GPCR modulators .
  • Material Science : Explored in polymer synthesis for electronic materials due to the cyclopropane ring’s strain-induced reactivity .

Advanced Research Questions

Q. How can researchers mitigate the compound’s sensitivity to moisture and oxygen during storage and handling?

Answer:

  • Storage : Store under nitrogen at −20°C in flame-sealed ampules or Schlenk flasks .
  • Handling : Use gloveboxes or Schlenk lines for transfers. Pre-dry solvents (e.g., molecular sieves for THF) and reagents .
  • Stability Monitoring : Periodically check purity via 11B^{11}\text{B} NMR; hydrolysis generates boronic acid, detectable as a downfield shift (~30 ppm) .

Q. How can reaction conditions be optimized if the compound exhibits low reactivity in cross-coupling reactions?

Answer:

  • Catalyst/Ligand Screening : Test Pd catalysts (e.g., Pd(OAc)2_2, PdCl2_2(dppf)) with ligands (SPhos, XPhos) to enhance turnover .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Additives like K2_2CO3_3 improve base-mediated activation .
  • Temperature/Time : Increase reaction temperature (80–100°C) or prolong time (24–48 hrs) for sluggish reactions .

Q. How do substituent patterns on the phenyl ring influence the compound’s reactivity and stability?

Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) meta to the boronate enhance oxidative stability but reduce nucleophilicity in couplings. Para-substituents alter steric accessibility .
  • Steric Effects : Bulky substituents (e.g., cyclopropyl) hinder catalyst approach, requiring bulkier ligands (e.g., DavePhos) for efficient coupling .
  • Comparative Studies : Analogs with dichloro or ethoxy groups (e.g., 2,5-dichlorophenyl derivatives) show varied reactivity in Suzuki reactions due to electronic modulation .

Q. What computational methods can predict the compound’s reactivity in cross-coupling or photophysical studies?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity and oxidative stability. For example, cyclopropane ring strain lowers LUMO energy, enhancing reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-catalyst interactions to optimize steric compatibility in cross-coupling .
  • TD-DFT : Model UV-Vis spectra for fluorescence applications, correlating with experimental data from analogs .

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